molecular formula C13H8FNO2 B6375835 3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% CAS No. 1261918-99-3

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%

Cat. No. B6375835
CAS RN: 1261918-99-3
M. Wt: 229.21 g/mol
InChI Key: DKJQCRNNZUTXKH-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol, or 3-C5F4HP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a white crystalline solid with a melting point of 189-190°C and a boiling point of 323-324°C. 3-C5F4HP is a hydrophobic compound, meaning it is insoluble in water. It has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-C5F4HP has been used in scientific research for a variety of purposes. It has been used in the synthesis of a variety of compounds, including an antifungal agent, a water-soluble polymer, and a drug delivery system. It has also been studied for its potential use as an antioxidant, a neuroprotective agent, and an anti-inflammatory agent. Additionally, 3-C5F4HP has been studied for its ability to inhibit the growth of cancer cells and its potential to be used as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-C5F4HP is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, 3-C5F4HP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
3-C5F4HP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells. Furthermore, 3-C5F4HP has been shown to have a protective effect against oxidative damage and cell death.

Advantages and Limitations for Lab Experiments

3-C5F4HP has several advantages for lab experiments. It is a relatively stable compound, with a melting point of 189-190°C and a boiling point of 323-324°C. Additionally, it is a hydrophobic compound, meaning it is insoluble in water. However, 3-C5F4HP also has some limitations. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to store for long periods of time due to its instability.

Future Directions

The future directions for 3-C5F4HP are numerous. Further research is needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, further research is needed to explore its potential as an antioxidant, a neuroprotective agent, and an anti-inflammatory agent. Additionally, further research is needed to explore its potential as an anti-cancer agent. Finally, further research is needed to explore its potential as a drug delivery system.

Synthesis Methods

The synthesis of 3-C5F4HP can be achieved through two different methods. The first method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with cyanoacetamide in the presence of an acid catalyst. This results in the formation of 3-cyano-5-(3-fluoro-4-hydroxyphenyl)phenol. The second method involves the reaction of 3-cyano-4-hydroxybenzaldehyde with 3-fluorobenzoyl chloride in the presence of a base catalyst. This results in the formation of 3-cyano-5-(3-fluoro-4-hydroxyphenyl)phenol.

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-12-6-9(1-2-13(12)17)10-3-8(7-15)4-11(16)5-10/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQCRNNZUTXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684701
Record name 3'-Fluoro-4',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol

CAS RN

1261918-99-3
Record name 3'-Fluoro-4',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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